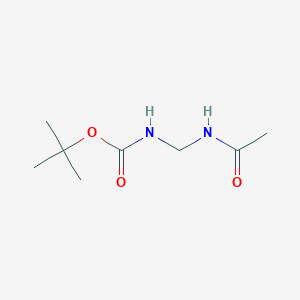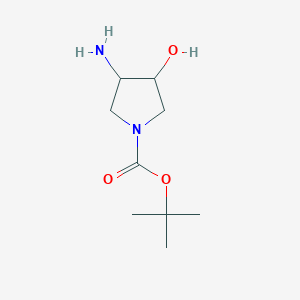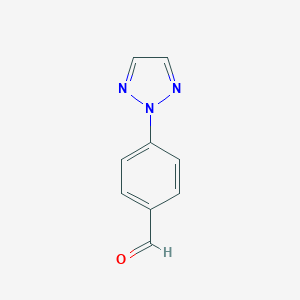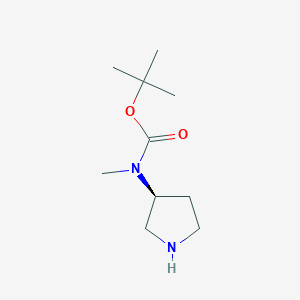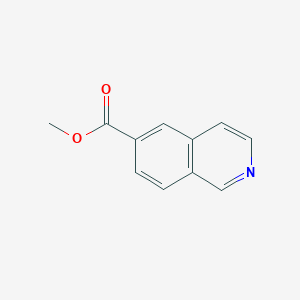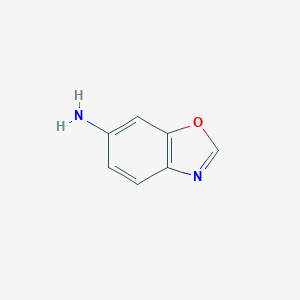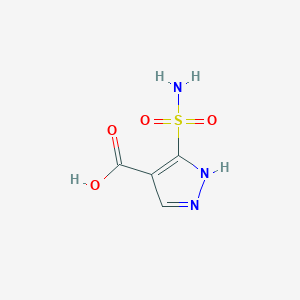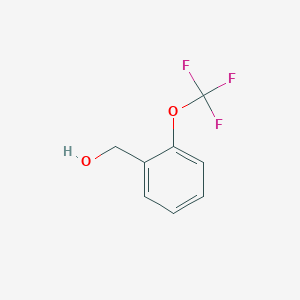
2-(三氟甲氧基)苯甲醇
描述
Synthesis Analysis
The synthesis of benzyl ethers, including compounds structurally related to 2-(Trifluoromethoxy)benzyl alcohol, can be efficiently achieved using bench-stable pyridinium salts such as 2-benzyloxy-1-methylpyridinium triflate. These salts facilitate the conversion of alcohols into benzyl ethers upon warming, providing good to excellent yields for a wide range of alcohols (Poon & Dudley, 2006). Additionally, secondary benzylation using benzyl alcohols catalyzed by metal triflates, including lanthanoid, scandium, and hafnium triflate, has been shown to be highly effective, allowing for the secondary benzylation of various nucleophiles with secondary benzyl alcohols in the presence of water (Noji et al., 2003).
Molecular Structure Analysis
Although direct studies on the molecular structure of 2-(Trifluoromethoxy)benzyl alcohol specifically were not found, the analysis of related trifluoromethylated compounds suggests that the trifluoromethyl group can significantly influence the electronic properties and conformation of the molecule. Inter- and intra-molecular hydrogen bonding in trifluoromethylated alcohols, demonstrated in compounds such as 2,5-bis(trifluoromethyl)hexane-2,5-diol, highlights the impact of the trifluoromethyl group on molecular structure and stability (Singh, Twamley, & Shreeve, 2001).
Chemical Reactions and Properties
Deoxytrifluoromethylation of alcohols has emerged as a significant reaction, enabling the incorporation of the trifluoromethyl group into various drug-like molecules to improve their pharmaceutical properties. This reaction underscores the chemical reactivity and utility of trifluoromethylated alcohols in synthesizing compounds with enhanced properties (Intermaggio et al., 2022).
Physical Properties Analysis
The physical properties of 2-(Trifluoromethoxy)benzyl alcohol, such as solubility, melting point, and boiling point, can be inferred from related compounds. For instance, the presence of the trifluoromethoxy group typically increases the polarity and lowers the volatility compared to non-fluorinated analogs, affecting solubility in organic solvents and water.
Chemical Properties Analysis
Compounds like 2-(Trifluoromethoxy)benzyl alcohol often exhibit unique reactivity due to the electron-withdrawing nature of the trifluoromethoxy group. This group affects the acidity of proximal hydrogens and the reactivity towards nucleophiles and electrophiles. The use of trifluoromethanesulfonic acid and related reagents in catalyzing benzylation reactions further illustrates the chemical versatility and reactivity of such compounds (Wilsdorf, Leichnitz, & Reissig, 2013).
科学研究应用
醇的苄基化
Poon 和 Dudley (2006) 的一项研究描述了使用稳定的有机盐,2-苄氧基-1-甲基吡啶鎓三氟甲磺酸盐,在升温时将醇转化为苄基醚,展示了一种对多种醇进行苄基化的方法 (Poon & Dudley,2006)。
O-苄基化试剂
Yamada、Fujita 和 Kunishima (2012) 开发了 2,4,6-三(苄氧基)-1,3,5-三嗪 (TriBOT),一种酸催化的 O-苄基化试剂,提供了一种廉价且稳定的方法来生产苄基醚 (Yamada、Fujita 和 Kunishima,2012)。
使用金属三氟甲磺酸酯的仲苄基化
Noji 等人 (2003) 探索了使用仲苄醇和金属三氟甲磺酸酯对各种亲核试剂进行仲苄基化,强调了在这种情况下使用三氟甲磺酸 (Noji 等人,2003)。
反应中不使用保护基的醇
Cullen、Muller 和 Williams (2017) 的一项研究证明了使用三氟甲铝作为催化剂,在不进行化学改性的情况下使苄醇和烯丙醇亲电,展示了一种脱水亲核取代反应的方法 (Cullen、Muller 和 Williams,2017)。
可再生苄醇生产
Pugh 等人 (2015) 设计了大肠杆菌,用于由葡萄糖生物合成苄醇,说明了该化合物可再生生产的新方法 (Pugh 等人,2015)。
苄醇的选择性氧化
Marotta 等人 (2011) 的研究调查了使用 TiO2/Cu(II)/UV 太阳能系统将苄醇选择性氧化为苯甲醛,表明了潜在的绿色化学应用 (Marotta 等人,2011)。
安全和危害
属性
IUPAC Name |
[2-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOVMLDFMWLRJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380432 | |
| Record name | 2-(Trifluoromethoxy)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethoxy)benzyl alcohol | |
CAS RN |
175278-07-6 | |
| Record name | 2-(Trifluoromethoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethoxy)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethoxy)benzyl Alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

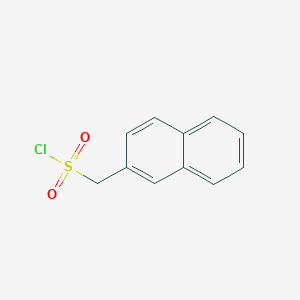
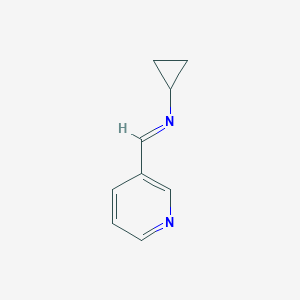
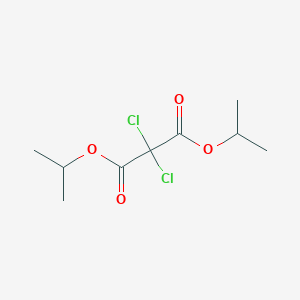
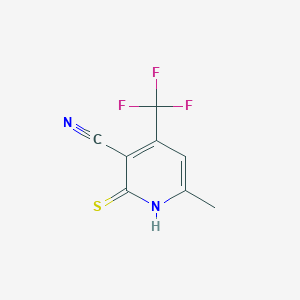
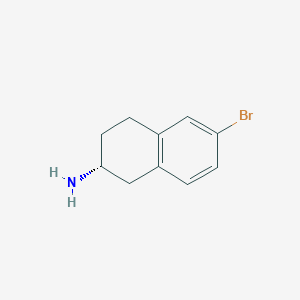
![4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B68415.png)
